molecular formula C11H9ClN2O B096962 2-(4-Chlorophenyl)-6-methyl-4-pyrimidinol CAS No. 16858-20-1

2-(4-Chlorophenyl)-6-methyl-4-pyrimidinol

Cat. No. B096962
CAS RN: 16858-20-1
M. Wt: 220.65 g/mol
InChI Key: BJQUXXXXEUWVJX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-methyl-4-pyrimidinol (2-(4-CP-6-M-4-PY)) is a heterocyclic compound consisting of a pyrimidine ring fused to a phenyl ring with a chlorine substituent. It is a relatively new compound that has been studied for its potential pharmacological activity.

Scientific Research Applications

Synthesis and Biological Activity

2-(4-Chlorophenyl)-6-methyl-4-pyrimidinol and its derivatives are synthesized for various biological activities. One study highlights the synthesis of 2-amino-4-{4'-[(4''-chlorophenyl)(phenyl) methyl amino]-phenyl}-6-aryl pyrimidines, which showed moderate activity against Gram-positive and Gram-negative bacteria, as well as fungi, at a concentration of 50 μg/ml (J.V.Guna & D.M.Purohit, 2012).

Crystal Structure Analysis

The crystal structure of 4-(4-chlorophenyl)-6-methyl-5-methoxycarbonyl-3,4-dihydropyrimidin-2(H)-one, a related compound, was characterized using X-ray diffraction techniques. This study provides insights into the molecular structure and conformation of this compound, which is crucial for understanding its biological interactions (Huan-mei Guo & Jie Shun, 2004).

Antimicrobial, Antitumor, and Inhibitor Activities

Compounds similar to 2-(4-Chlorophenyl)-6-methyl-4-pyrimidinol have been evaluated for their antimicrobial, antitumor, and 5α-reductase inhibitor activities. For instance, a series of 2-[N-aryl-2-oxo-2-(4-chlorophenyl)ethanehydrazonoyl]-6-methyl-4(3H)-pyrimidinones displayed moderate antibacterial and antifungal activities. Some of these compounds also exhibited significant cytotoxic activities against a panel of human tumor cell lines and 5α-reductase inhibitor activity (M. M. Edrees, T. Farghaly, F. El‐Hag, & M. Abdalla, 2010).

Synthesis of Novel Derivatives

New derivatives of 2-(4-Chlorophenyl)-6-methyl-4-pyrimidinol have been synthesized for potential biological applications. For example, a series of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives were created, showing promising anti-inflammatory and analgesic activities (Muralidharan, S. James Raja, & Asha Deepti, 2019).

Anticancer and Antimicrobial Potential

Another study synthesized pyrazole derivatives with pyrimidine moieties, exhibiting higher anticancer activity than the reference drug doxorubicin. These compounds also showed good to excellent antimicrobial activity (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).

properties

IUPAC Name

2-(4-chlorophenyl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-7-6-10(15)14-11(13-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQUXXXXEUWVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346551
Record name 2-(4-Chlorophenyl)-6-methyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731085
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

16858-20-1
Record name 2-(4-Chlorophenyl)-6-methyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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